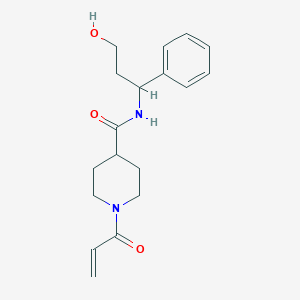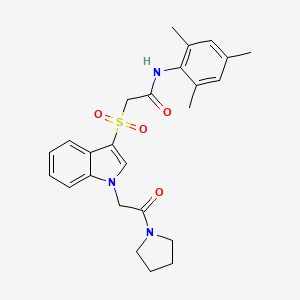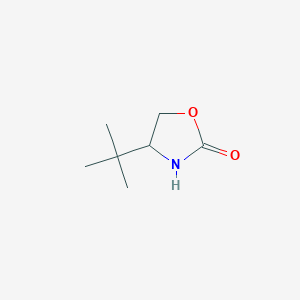
N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as PHP, is a synthetic compound that has gained considerable attention in recent years due to its potential applications in scientific research. PHP is a piperidine-based compound that exhibits a unique pharmacological profile, making it a promising candidate for various research studies.
Mechanism of Action
The exact mechanism of action of N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide is not fully understood, but it is believed to act on the dopaminergic and serotonergic systems in the brain. N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its analgesic and anti-anxiety effects. Additionally, N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to have antioxidant properties, which may contribute to its neuroprotective effects. Finally, N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have a positive effect on motor function, which may be beneficial in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide is its unique pharmacological profile, which makes it a promising candidate for various research studies. Additionally, N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide is relatively easy to synthesize, which makes it a cost-effective compound for use in lab experiments. However, one of the limitations of N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide. One potential area of investigation is its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide and its effects on neurotransmitter systems in the brain. Finally, future studies could investigate the potential use of N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide in cancer research, as it has shown promising results in inducing apoptosis in cancer cells.
Conclusion:
In conclusion, N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide, or N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide, is a synthetic compound with a unique pharmacological profile that has potential applications in various scientific research studies. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. As further research is conducted, N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide may prove to be a valuable tool in the fields of neuroscience, cancer research, and beyond.
Synthesis Methods
The synthesis of N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, starting with the reaction of piperidine with acryloyl chloride to form N-acryloylpiperidine. This intermediate is then reacted with 3-phenylpropanol in the presence of a reducing agent to yield N-(3-hydroxy-1-phenylpropyl)piperidine. The final step involves the reaction of this compound with 4-carboxamidopiperidine in the presence of a coupling agent to form N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide.
Scientific Research Applications
N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and anti-anxiety effects. It has also been investigated for its potential use in the treatment of various neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Additionally, N-(3-Hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide has been found to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(3-hydroxy-1-phenylpropyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-2-17(22)20-11-8-15(9-12-20)18(23)19-16(10-13-21)14-6-4-3-5-7-14/h2-7,15-16,21H,1,8-13H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRORXCLBXAQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorobenzyl)-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2549313.png)
![(E)-4-(Dimethylamino)-N-[2-(4-methoxynaphthalen-1-yl)ethyl]but-2-enamide](/img/structure/B2549318.png)
![N-[2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]acetamide](/img/structure/B2549319.png)



![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-bromofuran-2-carboxamide](/img/structure/B2549326.png)
![2-(cyclopent-2-en-1-yl)-N-methyl-N-{1-[2-(pyridin-4-yl)ethyl]piperidin-4-yl}acetamide](/img/structure/B2549327.png)
![5-chloro-N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2549329.png)
![N-[3-bromo-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2549330.png)
![1-(4-(((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2549333.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide](/img/structure/B2549334.png)
![(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2549335.png)